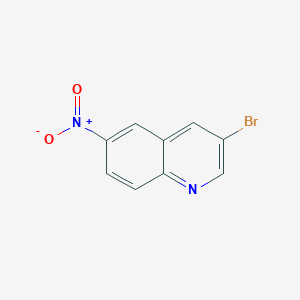

3-Bromo-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGQUURJVUSYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572187 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7101-95-3 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-6-nitroquinoline CAS number and properties

CAS Number: 7101-95-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 3-position and a nitro group at the 6-position makes this molecule a versatile building block for organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing nitro group can influence the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 7101-95-3 | [1][2] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 170-171 °C | [1] |

| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.747 ± 0.06 g/cm³ | [1] |

| Flash Point | 177.4 ± 22.3 °C | [1] |

| LogP | 2.79 | [1] |

| Refractive Index | 1.707 | [1] |

Synthesis

Proposed Experimental Protocol: Electrophilic Bromination of 6-Nitroquinoline

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

-

6-Nitroquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitroquinoline (1.0 equiv) in concentrated sulfuric acid at 0 °C.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the 3-position allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 3-aryl or 3-heteroaryl quinolines, which are scaffolds present in many biologically active compounds, including kinase inhibitors.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-nitroquinoline from 4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the two-step synthesis of 3-Bromo-6-nitroquinoline, a valuable building block in medicinal chemistry and materials science, starting from 4-nitroaniline. The synthesis involves the initial construction of the 6-nitroquinoline core via the Skraup-Doebner-von Miller reaction, followed by regioselective bromination at the 3-position.

Overall Synthetic Pathway

The synthesis of this compound from 4-nitroaniline is achieved in two sequential steps:

-

Step 1: Skraup-Doebner-von Miller Reaction: Synthesis of 6-nitroquinoline from 4-nitroaniline and glycerol.

-

Step 2: Electrophilic Bromination: Regioselective bromination of 6-nitroquinoline to yield this compound.

Caption: Overall synthetic route from 4-nitroaniline to this compound.

Step 1: Synthesis of 6-nitroquinoline via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines.[1][2][3] In this step, 4-nitroaniline is reacted with glycerol in the presence of concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent for glycerol to form acrolein in situ, and also as a catalyst for the cyclization. The nitro group of 4-nitroaniline serves as the oxidizing agent to aromatize the dihydroquinoline intermediate.[4]

Experimental Protocol: Skraup Synthesis of 6-nitroquinoline

This protocol is adapted from established procedures for the Skraup reaction.[5][6]

Materials:

-

4-nitroaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

-

Sodium hydroxide solution (e.g., 40%)

-

Extraction solvent (e.g., Toluene or Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 4-nitroaniline and an optional moderator such as ferrous sulfate heptahydrate.

-

Addition of Reagents: To the stirred mixture, add anhydrous glycerol. Slowly and carefully, add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be done in an ice bath to control the initial exotherm.

-

Reaction: After the addition of sulfuric acid is complete, the mixture is gently heated. The reaction is exothermic and may become vigorous.[6] The reaction temperature should be carefully controlled and maintained, typically by heating in an oil bath at 140-150°C for several hours (e.g., 3-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with water.

-

Neutralization: The acidic solution is then neutralized by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath with vigorous stirring. Neutralize until the solution is strongly alkaline.

-

Isolation: The crude 6-nitroquinoline can be isolated by steam distillation or solvent extraction. For solvent extraction, extract the aqueous slurry with a suitable organic solvent (e.g., toluene or dichloromethane) multiple times.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Skraup Synthesis of 6-nitroquinoline

| Parameter | Value/Description | Reference |

| Reactants | ||

| 4-nitroaniline | 1.0 equivalent | [4] |

| Glycerol | 3.0 - 4.0 equivalents | [6] |

| Sulfuric Acid (conc.) | Sufficient to form a stirrable paste | [6] |

| Reaction Conditions | ||

| Temperature | 140 - 150 °C | [4] |

| Reaction Time | 3 - 6 hours | [4] |

| Yield | ||

| Expected Yield | 50 - 70% | [7] |

Step 2: Regioselective Bromination of 6-nitroquinoline

The second step involves the electrophilic bromination of the 6-nitroquinoline synthesized in the previous step. The nitro group at the 6-position is a strong deactivating group, making electrophilic substitution on the benzene ring challenging. The pyridine ring is also deactivated towards electrophilic attack. However, under forcing conditions, bromination can be directed to the 3-position of the quinoline ring. The presence of 3,8-Dibromo-6-nitroquinoline in chemical supplier databases suggests that bromination at the 3-position is synthetically accessible.[8]

Proposed Experimental Protocol: Bromination of 6-nitroquinoline

Materials:

-

6-nitroquinoline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Lewis Acid catalyst (e.g., Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)) or a strong acid (e.g., concentrated Sulfuric Acid)

-

Solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Aqueous sodium thiosulfate or sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for bromine vapors, dissolve 6-nitroquinoline in a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel. Alternatively, N-Bromosuccinimide in the presence of a strong acid can be used as the brominating agent.[10]

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted bromine.

-

Neutralization: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Isolation: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Bromination of 6-nitroquinoline (Proposed)

| Parameter | Value/Description | Reference |

| Reactants | ||

| 6-nitroquinoline | 1.0 equivalent | (Proposed) |

| Bromine (Br₂) or NBS | 1.0 - 1.2 equivalents | (Proposed) |

| Lewis Acid (e.g., FeCl₃) | 0.1 - 0.3 equivalents | (Proposed) |

| Reaction Conditions | ||

| Temperature | 0 °C to reflux | (Proposed) |

| Reaction Time | 2 - 24 hours | (Proposed) |

| Yield | ||

| Expected Yield | Moderate to good (requires optimization) | (Proposed) |

Experimental Workflows

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 10. mdpi.com [mdpi.com]

3-Bromo-6-nitroquinoline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-nitroquinoline, a key heterocyclic intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold makes it a valuable precursor for the development of novel therapeutic agents and functional materials. This document details its chemical identity, physicochemical properties, synthetic applications, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a quinoline derivative substituted with a bromine atom at the C3 position and a nitro group at the C6 position.

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The electron-withdrawing nitro group and the reactive bromine atom are key features that define its chemical behavior.

Physicochemical Properties

This compound is typically a yellow crystalline solid.[1] Its key quantitative properties are summarized in the table below, providing a valuable reference for experimental design and characterization.

| Property | Value | Reference |

| Molecular Weight | 253.05 g/mol | [3] |

| Melting Point | 170-171 °C | [1] |

| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.747 ± 0.06 g/cm³ | [1] |

| Flash Point | 177.4 ± 22.3 °C | [1] |

| Refractive Index | 1.707 | [1] |

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents in this compound dictates its reactivity, making it a versatile building block in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the para-position relative to the heterocyclic nitrogen deactivates the ring, but it can activate the bromine at the 3-position towards nucleophilic attack under certain conditions. More significantly, related bromo-nitroquinolines are noted for the activation of a bromo group for SNAr reactions when the nitro group is ortho or para to it, facilitating displacement by nucleophiles like amines or thiols.[4][5]

-

Cross-Coupling Reactions: The bromine atom at the C3 position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with amines), Heck (for C-C bond formation with alkenes), and Sonogashira (for C-C bond formation with alkynes) reactions.[6][7] These methodologies allow for the systematic introduction of diverse functional groups to build libraries of compounds for structure-activity relationship (SAR) studies.[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3-bromo-6-aminoquinoline). This transformation opens up another avenue for derivatization, such as amide bond formation or diazotization followed by Sandmeyer reactions.

The synthetic versatility of this compound makes it an important intermediate for creating complex molecules with potential biological activities, including kinase inhibitors for anticancer therapy.[6]

Caption: Synthetic utility of this compound in drug discovery.

Experimental Protocols: Synthesis of this compound

Objective: To synthesize this compound via electrophilic nitration of 3-bromoquinoline. This protocol is adapted from general procedures for the nitration of bromoquinoline derivatives.[4][5]

Materials:

-

3-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution[5]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to between -5 °C and 0 °C using an ice-salt bath.[5]

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Nitration Reaction: While vigorously stirring the 3-bromoquinoline solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[4][5] This will precipitate the crude product.

-

Neutralization and Extraction: Once the ice has melted, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[4][5]

-

Drying and Concentration: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 7101-95-3 [chemicalbook.com]

- 3. 3-Nitro-6-bromoquinoline | 36255-28-4 [amp.chemicalbook.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-nitroquinoline is a halogenated and nitrated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of both a bromine atom and a nitro group on the quinoline scaffold imparts unique physicochemical properties and reactivity, making it a valuable intermediate for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities based on the established profiles of structurally related compounds.

Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its core physical and chemical identifiers are summarized in the table below, providing a foundational dataset for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 7101-95-3 | [1] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 170-171 °C | [1] |

| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.747 ± 0.06 g/cm³ (at 20 °C) | [1] |

| LogP (octanol/water) | 2.79 | [1] |

| Flash Point | 177.4 ± 22.3 °C | [1] |

Solubility: While quantitative solubility data for this compound in common organic solvents is not extensively documented, its structural characteristics suggest it is likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. It is expected to be insoluble in water.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of the quinoline ring system and its two key substituents: the bromine atom at the 3-position and the electron-withdrawing nitro group at the 6-position.

Reactivity of the Quinoline Core: The quinoline ring is an aromatic heterocycle, and its reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, particularly in the pyridine ring.

Influence of Substituents:

-

3-Bromo Group: The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

6-Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group can facilitate the displacement of the bromide by strong nucleophiles, although the meta-relationship between the two substituents makes this less favorable than in isomers with ortho or para relationships.

-

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity. These include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

-

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from quinoline: either bromination followed by nitration or nitration followed by bromination. The regioselectivity of each step is crucial. A likely more controlled synthesis would involve the nitration of 3-bromoquinoline.

Experimental Protocols

3.2.1. Synthesis of this compound (Hypothetical Protocol)

This protocol is based on general procedures for the bromination and nitration of quinoline derivatives.

-

Step 1: Bromination of Quinoline to 3-Bromoquinoline.

-

Dissolve quinoline in a suitable solvent such as concentrated sulfuric acid or acetic acid.

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and neutralize with a base.

-

Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

-

-

Step 2: Nitration of 3-Bromoquinoline.

-

Carefully dissolve 3-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

-

3.2.2. Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the quinoline protons. The chemical shifts will be influenced by the deshielding effects of the nitro group and the bromine atom.

-

¹³C NMR: The spectrum should display nine signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the bromine atom and the carbons in proximity to the nitro group will show characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1400-1600 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Br stretching (typically below 1000 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

-

A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed.

-

Potential Biological Activities and Applications in Drug Development

While there is limited direct research on the biological activities of this compound, the quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic effects. The presence of bromo and nitro substituents on the quinoline ring has been shown in many analogues to confer significant biological activity.

4.1. Anticipated Biological Activities

-

Anticancer Activity: Many bromo- and nitro-quinoline derivatives have demonstrated potent anticancer properties.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis. The electron-withdrawing nature of the nitro group and the potential for the bromine to form halogen bonds could contribute to interactions with biological targets.

-

Antimicrobial Activity: The quinoline core is the basis for several classes of antimicrobial agents. Halogenation and nitration are common strategies to enhance the antimicrobial potency of heterocyclic compounds. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

4.2. Role as a Synthetic Intermediate in Drug Discovery

The primary value of this compound in drug development is its utility as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.

Proposed Experimental Workflow for Biological Evaluation

Given the likely anticancer potential, a standard preclinical evaluation workflow can be proposed for this compound and its derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined physical properties and a rich potential for chemical transformations. Its utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, makes it a significant tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While direct biological data for this specific isomer is scarce, the extensive research on related bromo- and nitro-quinoline derivatives strongly suggests its potential as a lead structure for the development of new anticancer and antimicrobial drugs. Further investigation into its biological activities and the exploration of its synthetic derivatization are warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-6-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6-nitroquinoline, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, a representative synthetic pathway is illustrated to provide context for its relevance in research and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 253.05 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | Inferred from related compounds |

| Melting Point | 170-171 °C | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Expected Solubility Profile

Based on its chemical structure, this compound, a substituted aromatic heterocycle, is anticipated to exhibit solubility in a range of common organic solvents. The presence of the polar nitro group may enhance solubility in polar aprotic solvents, while the bromoquinoline core suggests solubility in various organic media. However, empirical determination is crucial for accurate quantitative data.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for this compound, the following standardized experimental protocols are recommended.

Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, N,N-dimethylformamide)

-

Scintillation vials or sealed flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that an equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

For more effective separation, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and can be expressed in various units such as g/100 mL, mg/mL, or mol/L.

-

Qualitative Solubility Assessment

A preliminary qualitative assessment can be useful for rapidly screening the solubility of this compound in a variety of solvents.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

-

This compound (solid)

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Visualizing Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate a logical workflow for solubility assessment and a representative synthetic pathway for bromo- and nitro-substituted quinolines.

Caption: A logical workflow for the systematic assessment of a compound's solubility profile.

Caption: A generalized synthetic pathway for the preparation of bromo- and nitro-substituted quinolines.

Conclusion

While specific quantitative solubility data for this compound is not widely documented, this guide provides a robust framework for its experimental determination. The detailed protocols for the shake-flask method and qualitative assessment offer researchers the necessary tools to generate reliable and reproducible solubility profiles. Such data is indispensable for the effective application of this compound in organic synthesis, medicinal chemistry, and drug development. The provided workflows offer a systematic approach to both solubility determination and understanding the synthetic context of this important chemical intermediate.

Spectroscopic Profile of 3-Bromo-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their acquisition. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of substituent effects on the quinoline scaffold and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent such as DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | J ≈ 2.0 |

| H-4 | 8.7 - 8.9 | d | J ≈ 2.0 |

| H-5 | 8.4 - 8.6 | d | J ≈ 9.2 |

| H-7 | 8.2 - 8.4 | dd | J ≈ 9.2, 2.4 |

| H-8 | 7.8 - 8.0 | d | J ≈ 2.4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 120 - 122 |

| C-4 | 138 - 140 |

| C-4a | 148 - 150 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 128 - 130 |

| C-8 | 123 - 125 |

| C-8a | 132 - 134 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information regarding the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1580 | C=C and C=N stretching (quinoline ring) |

| 1530 - 1500 | Asymmetric N-O stretching (nitro group) |

| 1350 - 1330 | Symmetric N-O stretching (nitro group) |

| 850 - 800 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectrometric data for this compound are detailed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 252 / 254 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 206 / 208 | [M-NO₂]⁺ |

| 127 | [M-Br-NO₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Ionization: Standard electron energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Potential Biological Activities of 3-Bromo-6-nitroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] The introduction of specific substituents, such as bromine and a nitro group, at defined positions on the quinoline ring can significantly modulate the pharmacological properties of the parent molecule. This technical guide provides a comprehensive overview of the potential biological activities of 3-bromo-6-nitroquinoline derivatives, with a focus on their anticancer and antimicrobial properties. While direct research on the this compound scaffold is emerging, this guide synthesizes data from structurally related bromo- and nitro-substituted quinolines to provide a predictive framework for their therapeutic potential.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3] The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group can be involved in bioreductive activation or specific target interactions.[4]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various bromo- and nitro-substituted quinoline derivatives against a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Not specified, but showed high antiproliferative activity | [5] |

| 5,7-Dibromo-8-hydroxyquinoline | A549 (Human lung carcinoma) | 2-50 µg/ml | |

| HeLa (Human cervical cancer) | 2-50 µg/ml | ||

| HT29 (Human colon adenocarcinoma) | 2-50 µg/ml | ||

| Hep3B (Human hepatocellular carcinoma) | 2-50 µg/ml | ||

| MCF-7 (Human breast adenocarcinoma) | 2-50 µg/ml | ||

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat glioma) | 15.4 | [5] |

| HeLa (Human cervical cancer) | 26.4 | [5] | |

| HT29 (Human colon adenocarcinoma) | 15.0 | [5] | |

| 6,8-Dibromo-5-nitroquinoline (Compound 17) | HT29 (Human colon adenocarcinoma) | Not specified, but inhibited cell migration | [5] |

| 3-phenyltrifluoromethyl quinoline derivative (Compound 14) | MCF-7 (Human breast adenocarcinoma) | 0.004 | [6] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[7][8] Bromo- and nitro-substituted quinolines have also been investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various bromo- and nitro-substituted quinoline derivatives against a selection of microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 6-Bromo-8-nitroflavone | E. faecalis ATCC 19433 | Not specified, but showed strong inhibition | [9] |

| S. aureus ATCC 29213 | Not specified, but showed strong inhibition | [9] | |

| E. coli ATCC 25922 | Not specified, but showed strong inhibition | [9] | |

| C. albicans ATCC 10231 | Not specified, but showed strong inhibition | [9] | |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Not specified, but showed high activity | [10] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | A. hydrophila | 5.26 µM | [10] |

| P. aeruginosa | 84.14 µM | [10] | |

| Substituted quinolines | Gram-positive and Gram-negative bacteria | 62.50–250 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key in vitro assays used to evaluate their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through a multi-step process, typically involving the construction of the quinoline ring followed by sequential bromination and nitration, or by using precursors already containing the desired functionalities. The following is a generalized protocol based on established synthetic strategies for substituted quinolines.[1][2][11]

Protocol: Synthesis of this compound

-

Synthesis of a 6-Nitroquinoline Precursor:

-

Start with a suitable aniline derivative, such as 4-nitroaniline.

-

Perform a Skraup synthesis by reacting the 4-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound itself) to construct the 6-nitroquinoline ring.

-

-

Bromination of 6-Nitroquinoline:

-

Dissolve the synthesized 6-nitroquinoline in a suitable solvent, such as glacial acetic acid.[2]

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the solution.[1]

-

The reaction may be heated or stirred at room temperature for a specified period, with the progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is worked up by pouring it into water and collecting the precipitate by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

-

Anticancer Activity Assays

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12][13]

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Treat the cells with the various concentrations of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14]

-

Preparation of Materials:

-

Prepare a stock solution of the this compound derivative, typically in DMSO.

-

Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Visualizing Mechanisms and Workflows

Proposed Signaling Pathways in Cancer

Based on the known mechanisms of action of related quinoline derivatives, this compound compounds may exert their anticancer effects through the inhibition of key signaling pathways, such as the EGFR pathway, and by inducing apoptosis.

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer properties of a novel compound.

Caption: Experimental workflow for in vitro anticancer activity screening.

Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound derivatives are a promising scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, warrants further investigation. Future research should focus on the synthesis of a library of this compound derivatives with various substitutions to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. benchchem.com [benchchem.com]

Navigating the Reactivity of 3-Bromo-6-nitroquinoline: A Technical Guide to its Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-nitroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the reactivity of the quinoline core, which is significantly influenced by the presence of the bromo and nitro substituents. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a particular focus on its electrophilic substitution reactions. Due to a scarcity of published experimental data on direct electrophilic substitution on this specific substrate, this guide integrates theoretical predictions with experimental protocols for closely related analogues. This approach offers a robust framework for researchers seeking to design synthetic routes involving this and similar quinoline derivatives.

The quinoline ring system is, by nature, electron-deficient, particularly the pyridine ring. Electrophilic attack generally favors the benzene ring. The directing effects of the existing substituents on this compound—the deactivating, meta-directing nitro group at position 6, and the deactivating, ortho-, para-directing bromo group at position 3—create a complex reactivity profile. The nitro group strongly deactivates the benzene ring towards electrophilic attack, while the bromine atom deactivates the pyridine ring. This inherent deactivation presents a significant challenge for further electrophilic functionalization.

Theoretical Reactivity and Regioselectivity

The directing effects of the substituents on the quinoline ring are paramount in predicting the outcome of electrophilic substitution reactions. The nitro group at the 6-position will strongly deactivate the carbocyclic ring, directing incoming electrophiles to the meta positions (5 and 7). The bromine at the 3-position deactivates the heterocyclic ring and would direct to the ortho position (4) and para position (7). Therefore, any potential electrophilic attack would most likely occur at the positions least deactivated, with the directing effects of both substituents considered.

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Synthesis of Substituted Nitroquinolines

While direct electrophilic substitution on this compound is not well-documented, the synthesis of related compounds through electrophilic nitration of bromoquinolines is a common strategy. The following protocols provide detailed methodologies for these foundational reactions.

Protocol 1: Direct Nitration of 6-Bromoquinoline

This protocol describes the synthesis of 6-bromo-5-nitroquinoline, a key intermediate for various pharmaceuticals.[1][2] The reaction is a classic example of electrophilic aromatic substitution on a bromoquinoline core.

Experimental Workflow

Caption: Workflow for the synthesis of 6-bromo-5-nitroquinoline.[2]

Reagents and Equipment:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid.

-

Cool the solution to -5 °C in an ice-salt bath with continuous stirring.

-

In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture to -5 °C.

-

Add the cold nitrating mixture dropwise to the solution of 6-bromoquinoline over one hour, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash with a 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-bromo-5-nitroquinoline.

Quantitative Data

| Reactant | Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 6-Bromoquinoline | 6-Bromo-5-nitroquinoline | H₂SO₄, HNO₃ | -5 to 0 | Not Specified | [2][3] |

Nucleophilic Aromatic Substitution (SNAr) Reactions

A significant aspect of the chemistry of nitrated bromoquinolines is their utility in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the adjacent bromo substituent towards displacement by nucleophiles. This is a powerful method for introducing diverse functional groups.[3][4][5][6]

General SNAr Reaction

Caption: General scheme for SNAr reactions of 6-bromo-5-nitroquinoline.[3]

Experimental Protocol: Synthesis of 5-Nitro-6-morpholinoquinoline

This protocol details the reaction of 6-bromo-5-nitroquinoline with morpholine.[6]

Reagents and Equipment:

-

6-Bromo-5-nitroquinoline

-

Morpholine

-

Triethylamine

-

Microwave reactor or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

A mixture of 6-bromo-5-nitroquinoline (1.0 eq), morpholine (3.0 eq), and triethylamine (1.0 eq) is heated.

-

The reaction can be carried out under microwave irradiation at a controlled temperature (e.g., 68-78 °C) or by conventional heating in an oil bath.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up, typically involving extraction and purification by column chromatography.

Quantitative Data for SNAr Reactions

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | 5-Nitro-6-morpholinoquinoline | 98 | [6] |

| 6-Bromo-5-nitroquinoline | Piperazine | 5-Nitro-6-(piperazin-1-yl)quinoline | Not Specified | [6] |

Conclusion

The electrophilic substitution of this compound is predicted to be challenging due to the deactivating nature of both the nitro and bromo substituents. The most probable sites for electrophilic attack are positions 5 and 7. While direct experimental evidence for such reactions is lacking in the current literature, a thorough understanding of the synthesis and reactivity of closely related bromo-nitroquinoline derivatives provides a valuable foundation for future research. The protocols for the nitration of 6-bromoquinoline and the subsequent nucleophilic substitution of the resulting 6-bromo-5-nitroquinoline highlight established methods for the functionalization of this class of compounds. This guide serves as a critical resource for scientists and researchers in the field, enabling the informed design of synthetic strategies for novel quinoline-based molecules with potential applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Starting Materials for Functionalized Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents with diverse pharmacological activities. The strategic synthesis of functionalized quinolines is therefore of paramount importance. This in-depth technical guide provides a comprehensive overview of the principal starting materials and methodologies for the synthesis of this critical heterocyclic motif. It includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic pathways and relevant biological signaling cascades.

Core Synthetic Strategies and Starting Materials

The synthesis of the quinoline ring system can be broadly categorized into classical named reactions and modern transition-metal-catalyzed methods. The choice of starting material is intrinsically linked to the desired substitution pattern on the final quinoline product.

Classical Named Reactions

These well-established methods have been the bedrock of quinoline synthesis for over a century and typically involve the condensation of anilines or other ortho-substituted benzene derivatives with carbonyl-containing compounds.

1. Skraup Synthesis: This reaction involves the synthesis of quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2] The reaction is known to be highly exothermic.[1]

-

Starting Materials:

-

Primary aromatic amine (e.g., Aniline)

-

Glycerol (dehydrates to form acrolein in situ)

-

Strong acid (e.g., Concentrated Sulfuric Acid)

-

Oxidizing agent (e.g., Nitrobenzene, Arsenic Pentoxide)[2]

-

2. Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid catalyst.[3][4]

-

Starting Materials:

-

Primary aromatic amine (e.g., Aniline)

-

α,β-Unsaturated aldehyde or ketone (e.g., Crotonaldehyde, Methyl vinyl ketone)

-

Acid catalyst (e.g., Hydrochloric acid, Zinc chloride)[1]

-

3. Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

-

Starting Materials:

4. Friedländer Synthesis: One of the most versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8]

-

Starting Materials:

-

2-Aminoaryl aldehyde or ketone (e.g., 2-Aminobenzaldehyde, 2-Aminobenzophenone)

-

Carbonyl compound with an active α-methylene group (e.g., Acetaldehyde, Acetophenone)

-

Acid or base catalyst (e.g., p-Toluenesulfonic acid, Sodium hydroxide)[8]

-

5. Camps Quinoline Synthesis: This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[9][10]

-

Starting Materials:

-

o-Acylaminoacetophenone

-

Base (e.g., Sodium hydroxide, Potassium hydroxide)[1]

-

6. Niementowski Quinoline Synthesis: This reaction forms γ-hydroxyquinoline derivatives from the condensation of anthranilic acids with ketones or aldehydes at high temperatures.[11][12]

-

Starting Materials:

-

Anthranilic acid

-

Ketone or aldehyde (e.g., Acetophenone, Heptaldehyde)[11]

-

7. Pfitzinger Reaction: This method provides quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

-

Starting Materials:

-

Isatin or a substituted isatin

-

Carbonyl compound with an active α-methylene group

-

Base (e.g., Potassium hydroxide)

-

Modern Synthetic Approaches

Contemporary methods often employ transition-metal catalysts to achieve milder reaction conditions, greater functional group tolerance, and novel substitution patterns.

Transition-Metal-Catalyzed Syntheses: Palladium, copper, and iron catalysts are commonly used to facilitate the construction of the quinoline ring. A notable example is the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes.[4]

-

Starting Materials (Example: Palladium-Catalyzed Annulation):

-

o-Vinylaniline derivative

-

Alkyne

-

Palladium catalyst (e.g., PdCl₂)

-

Co-catalyst/ligand (e.g., PPh₃, Cu(TFA)₂)

-

Oxidant (e.g., Molecular oxygen)

-

Quantitative Data on Quinoline Synthesis

The following tables summarize typical yields for various classical and modern quinoline synthesis methods, providing a basis for comparison.

Table 1: Classical Quinoline Syntheses

| Synthesis Method | Starting Material 1 | Starting Material 2 | Product | Typical Yield (%) |

| Skraup | Aniline | Glycerol | Quinoline | 84-91[13] |

| 3-Nitro-4-aminoanisole | Glycerol | 6-Methoxy-7-nitroquinoline | ~65-72 | |

| Doebner-von Miller | Aniline | Crotonaldehyde | 2-Methylquinoline | Moderate to Good[1] |

| Substituted Anilines | α,β-Unsaturated Carbonyls | Substituted Quinolines | 47-80[14] | |

| Combes | Aniline | Acetylacetone | 2,4-Dimethylquinoline | Good[1] |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Not specified[7] | |

| Friedländer | 2-Aminobenzaldehyde | Acetophenone | 2-Phenylquinoline | Good to Excellent[15] |

| 2-Amino-5-chlorobenzophenone | Acetone | 6-Chloro-2-methyl-4-phenylquinoline | 95 | |

| Camps | o-Acylaminoacetophenone | (intramolecular) | Hydroxyquinolines | Varies[1] |

| Niementowski | Anthranilic Acid | Acetophenone | 2-Phenyl-4-hydroxyquinoline | Moderate[11] |

| Anthranilic Acid | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9-one | 82[13] | |

| Pfitzinger | Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | Good |

Table 2: Modern Quinoline Syntheses

| Synthesis Method | Starting Material 1 | Starting Material 2 | Catalyst System | Product | Typical Yield (%) |

| Pd-catalyzed Annulation | o-Vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 2,3-Diphenylquinoline | 86[9] |

| Fe-catalyzed Annulation | Aniline | Styrene | FeCl₃ | 4-Phenylquinoline | 51[16] |

| Co-catalyzed Carbonylation | Aniline | Acetophenone | Co(III) catalyst | 2-Methyl-4-phenylquinoline | Good to Excellent[5] |

| Zn-catalyzed MCR | Aniline | Benzaldehyde | Phenylacetylene | Zn(OTf)₂ | 2,4-Diphenylquinoline |

Detailed Experimental Protocols

Skraup Synthesis of Quinoline

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix 280 g (3.0 moles) of aniline, 730 g (7.9 moles) of glycerol, and 100 g of ferrous sulfate heptahydrate.

-

Acid Addition: Slowly and with vigorous stirring, add 300 cc of concentrated sulfuric acid.

-

Reaction Initiation and Reflux: Heat the mixture gently with a free flame. Once the reaction begins to boil, remove the heat source. The exothermic reaction should maintain boiling for 30-60 minutes. After the initial vigorous reaction subsides, boil the mixture for an additional five hours.

-

Work-up and Isolation: Allow the mixture to cool to approximately 100°C and then transfer it to a 12-liter flask. Dilute with water to a total volume of 5 liters and cool. Add a solution of 1.5 kg of sodium hydroxide in 3 liters of water to make the solution strongly alkaline.

-

Steam Distillation: Steam distill the mixture until 6-8 liters of distillate are collected. Separate the crude quinoline layer.

-

Purification: The aqueous layer of the distillate is redistilled with steam to recover more quinoline. The combined crude quinoline is then treated with a sulfuric acid and sodium nitrite solution to remove any remaining aniline. The purified quinoline is then isolated by steam distillation from the acidified solution after making it alkaline. The final product is purified by distillation, collecting the fraction boiling at 235-237°C.

Friedländer Synthesis of 2-Phenylquinoline

-

Reaction Mixture: In a suitable reaction vessel, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.2 eq).

-

Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoline.

Combes Synthesis of 2,4-Dimethylquinoline[1]

-

Reaction Mixture: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Catalyst: Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100-110°C) for several hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the mixture with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product is then purified by distillation or chromatography.

Camps Synthesis of Hydroxyquinolines (General Protocol)[1]

-

Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent such as ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Acidification and Isolation: Acidify the solution with a suitable acid (e.g., acetic acid) to precipitate the hydroxyquinoline product. Collect the solid by filtration, wash with water, and dry.

Niementowski Synthesis of 4-Hydroxyquinolines (General Protocol)[11]

-

Reaction Mixture: Heat a mixture of anthranilic acid and a ketone (or aldehyde).

-

Heating: The reaction is typically carried out at high temperatures (120-200°C).

-

Work-up and Purification: The work-up procedure generally involves cooling the reaction mixture and purifying the product by recrystallization. The specific conditions and purification methods can vary depending on the substrates used.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the core logic of key quinoline syntheses.

Quinoline Derivatives in Signaling Pathways

Quinoline derivatives are prominent as kinase inhibitors in cancer therapy, targeting key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of quinoline-based kinase inhibitors, from library synthesis to hit validation.

References

- 1. benchchem.com [benchchem.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. youtube.com [youtube.com]

- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Niementowski Quinoline Synthesis [drugfuture.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 3-Bromo-6-nitroquinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the synthesis of 6-nitroquinoline via the Skraup reaction, followed by a proposed regioselective bromination at the 3-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Synthesis of 6-nitroquinoline | Step 2 (Proposed): Synthesis of this compound |

| Starting Material | p-Nitroaniline | 6-Nitroquinoline |

| Molecular Formula | C₆H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol | 174.16 g/mol |

| Key Reagents | Glycerol, Sulfuric Acid, Arsenic Pentoxide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | - | Carbon Tetrachloride (CCl₄) |

| Product | 6-Nitroquinoline | This compound |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₅BrN₂O₂ |

| Molecular Weight | 174.16 g/mol | 253.05 g/mol |

| Theoretical Yield | Based on p-Nitroaniline | Based on 6-Nitroquinoline |

| Reported/Expected Yield | ~65-75%[1] | Optimization may be required |

| Appearance | Light-tan crystals[1] | Expected to be a solid |

Experimental Protocols

Step 1: Synthesis of 6-nitroquinoline via Skraup Reaction